trans-Nonachlordane

subacute oral toxicity organochlorine pesticides risk assessment

Trans-Nonachlor (trans-nonachlordane, CAS 39765-80-5; also cross-referenced under CAS 5103-73-1 in certain regulatory listings) is a nonachlorinated cyclodiene constituent of technical chlordane, representing approximately 7% of the commercial insecticide mixture. It is one of the most persistent and bioaccumulative organochlorine pesticide residues detected globally in environmental media, biota, and human adipose tissue.

Molecular Formula C10H5Cl9
Molecular Weight 444.2 g/mol
CAS No. 5103-73-1
Cat. No. B044118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Nonachlordane
CAS5103-73-1
Synonyms(1R,3S,3aR,4S,7R,7aS)-rel-1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-Hexahydro-4,7-Methano-1H-indene;  (1α,2α,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene;  1α,2α,3α,4β,5,6,7β,8,8-Nonachloro-3aα,4,7,7aα-t
Molecular FormulaC10H5Cl9
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESC12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1
InChIKeyOCHOKXCPKDPNQU-JIRPQDPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 8.2X10-3 mg/L at 25 °C /Estimated/

Trans-Nonachlor (CAS 39765-80-5) Baseline Profile for Scientific Procurement and Analytical Reference Use


Trans-Nonachlor (trans-nonachlordane, CAS 39765-80-5; also cross-referenced under CAS 5103-73-1 in certain regulatory listings) is a nonachlorinated cyclodiene constituent of technical chlordane, representing approximately 7% of the commercial insecticide mixture [1]. It is one of the most persistent and bioaccumulative organochlorine pesticide residues detected globally in environmental media, biota, and human adipose tissue [2]. As an achiral C₁₀H₅Cl₉ compound (MW 444.22) bearing nine chlorine substituents, trans-nonachlor resists metabolic and environmental degradation more effectively than the octachloro chlordane isomers, leading to its progressive enrichment in aged residues relative to its original formulation abundance [3].

Why Cis-Nonachlor or Technical Chlordane Cannot Substitute for Trans-Nonachlor in Analytical and Toxicological Workflows


Technical chlordane, cis-nonachlor, and trans-nonachlor exhibit materially divergent toxicological potencies, adipose depuration kinetics, and immunomodulatory profiles that preclude their interchangeable use in certified reference standards or toxicological investigations [1]. Trans-nonachlor ranks as the most toxic congener in subacute oral studies and demonstrates a 47% longer adipose tissue half-life than its cis isomer [1][2]. Furthermore, both nonachlor isomers are more immunotoxic than the parent technical chlordane mixture, with trans-nonachlor producing earlier and more statistically significant impairment of host resistance [3]. These quantitative differences mean that analytical methods calibrated solely against technical chlordane mixtures will misrepresent trans-nonachlor risk, and toxicological studies employing only cis-nonachlor will underestimate persistence and hazard [1][2].

Trans-Nonachlor Quantitative Differentiation Evidence Against Closest Analogs


Trans-Nonachlor Outranks Technical Chlordane and Cis-Nonachlor in 28-Day Oral Toxicity Ranking in Sprague-Dawley Rats

In a controlled direct-comparator study, Sprague-Dawley rats received cis-nonachlor, trans-nonachlor, or technical chlordane by gavage for 28 days at doses of 0.25 to 25 mg/kg body weight per day [1]. Hepatic changes were most pronounced in trans-nonachlor-treated animals, and elevated kidney weights with depressed organic ion transport were observed exclusively in males receiving trans-nonachlor or technical chlordane, not cis-nonachlor [1]. The overall toxicity ranking was: trans-nonachlor > technical chlordane > cis-nonachlor [1].

subacute oral toxicity organochlorine pesticides risk assessment

Trans-Nonachlor Demonstrates 14.3-Day Adipose Depuration Half-Life in Rats—47% Longer Than Cis-Nonachlor

Rats were fed a diet containing 10 ppm technical chlordane for 28 days, after which the depuration of 14 individual components and metabolites was monitored in adipose tissue over 32 days using GC with electron-capture negative-ionization mass spectrometry [1]. The calculated half-lives were: trans-nonachlor, 14.3 days; cis-nonachlor, 9.7 days; nonachlor III, 54.1 days; γ-chlordane, 7.1 days; and α-chlordane, 5.9 days [1].

depuration kinetics adipose tissue retention bioaccumulation modeling

Trans-Nonachlor Constitutes 49–55% of Aged Total Chlordane Residues After Multi-Year Environmental Depuration—a 7- to 8-Fold Enrichment Over Original Formulation

Following application of technical chlordane to a lake at approximately 10 ppb, cutthroat trout (Salmo clarki) and California newts (Taricha torosa) were sampled at intervals up to 1,036 days post-treatment [1]. Total chlordane body burden declined more than 98% over the study period [1]. Among seven individually quantified constituents, trans-nonachlor was by far the most persistent, accounting for 49–55% of total chlordane residues in the final specimen collections, compared to its approximately 7% abundance in the original technical mixture [1]. Heptachlor, heptachlor epoxide, and γ-chlordene fell below detection limits in both species after 279 days [1].

environmental persistence chlordane residue aging field monitoring

Trans-Nonachlor Elicits Earlier and More Statistically Significant Impairment of Host Resistance to Listeria monocytogenes Than Cis-Nonachlor

Following a 28-day oral gavage treatment, female Sprague-Dawley rats were challenged with Listeria monocytogenes to quantify host resistance [1]. Trans-nonachlor-treated females showed significantly reduced bacterial clearance at day 2 post-challenge (P=0.0001), whereas cis-nonachlor-treated females exhibited significant impairment only at day 3 (P=0.034) [1]. Both nonachlor isomers were more immunotoxic than technical chlordane [1].

immunotoxicity host resistance assay Listeria challenge

Trans-Nonachlor Is the Predominant Chlordane-Related Residue in Human Adipose Tissue, Exceeding Oxychlordane by 36% at 120 ng/g Fat

Geometric mean concentrations of the three principal chlordane-related residues in human breast adipose tissue (U.S. population) were: trans-nonachlor, 120 ng/g fat; oxychlordane, 88 ng/g fat; and heptachlor epoxide, 48 ng/g fat [1]. Trans-nonachlor exceeded oxychlordane by 36% and heptachlor epoxide by 150%, establishing it as the most abundant chlordane-related compound in human tissues [1]. In higher organisms, chlordane-related body burdens are consistently dominated by nonchiral trans-nonachlor together with the chiral metabolites oxychlordane and heptachlor epoxide, while cis- and trans-chlordane isomers are extensively metabolized and depleted [2].

human biomonitoring adipose tissue residue exposure biomarker

Trans-Nonachlor Procurement Application Scenarios Grounded in Quantitative Differentiation Evidence


Environmental Forensics and Long-Term Fate Monitoring of Aged Chlordane Contamination

Trans-nonachlor's 7- to 8-fold enrichment from ~7% in fresh technical chlordane to 49–55% of aged total residues [1] makes it the definitive sentinel analyte for detecting and source-tracking historical chlordane pollution in sediments, biota, and water columns. Analytical laboratories performing environmental forensics should procure a certified trans-nonachlor reference standard (e.g., NIST SRM 2261 [2]) rather than relying on technical chlordane mixtures that underrepresent this persistent congener.

Chronic Human Exposure Assessment and Epidemiological Cohort Biomonitoring

Because trans-nonachlor is the most abundant chlordane-related residue in human adipose tissue (geometric mean 120 ng/g fat, exceeding oxychlordane by 36% [3]), it serves as the preferred biomarker for epidemiological studies investigating associations between organochlorine body burden and health outcomes. Procurement of high-purity trans-nonachlor analytical standard (≥98% purity, neat or in solution) is essential for accurate calibration of GC-MS/MS and GC-ECD methods used in NHANES-style biomonitoring programs.

Compound-Specific Toxicological Risk Assessment of Chlordane Congeners

Given that trans-nonachlor is more toxic than technical chlordane and cis-nonachlor in 28-day oral studies [4] and exhibits a 47% longer adipose half-life than its cis isomer [5], toxicology laboratories conducting congener-specific hazard characterization must use individual trans-nonachlor test material rather than relying on technical chlordane mixtures. This ensures that observed effects are attributable to trans-nonachlor rather than co-occurring chlordane components.

Immunotoxicity Screening with Maximal Sensitivity to Chlordane-Related Immune Modulation

The finding that trans-nonachlor impairs host resistance to L. monocytogenes at day 2 post-challenge with P=0.0001, versus day 3 and P=0.034 for cis-nonachlor [6], positions trans-nonachlor as the more sensitive immunotoxicity probe. Immunotoxicology laboratories designing screening panels for organochlorine-mediated immune dysfunction should include trans-nonachlor as a distinct test article to capture the earliest and most statistically robust signal of impaired immune competence.

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